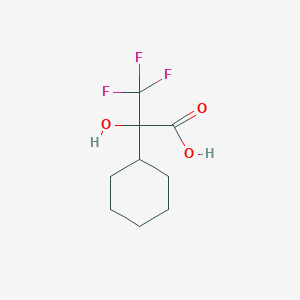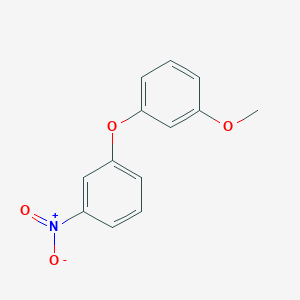![molecular formula C36H56N2O2S3Sn2 B13923043 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic photovoltaic cells and other electronic applications. This compound is known for its unique structural properties, which include a combination of electron-rich and electron-deficient moieties, making it an excellent candidate for use in donor-acceptor type conjugated polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This core is then functionalized with octyloxy groups and thiophene units.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced under specific conditions.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through cross-coupling reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
科学的研究の応用
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
作用機序
The mechanism by which 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects is primarily through its role as a donor-acceptor type conjugated polymer. The electron-rich thiophene units and electron-deficient benzo[c][1,2,5]thiadiazole core facilitate efficient charge separation and transport, which are crucial for the performance of organic electronic devices .
類似化合物との比較
Similar Compounds
- Poly[9-(heptadecan-9-yl)-9H-carbazole-2,7-diyl-alt-(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole)-5,5-diyl]
- Poly[9-(heptadecan-9-yl)-9H-carbazole-2,7-diyl-alt-(5,6-bis(octyloxy)-4,7-di(2,2′-bithiophen-5-yl)benzo[c][1,2,5]thiadiazole)-5,5-diyl]
Uniqueness
What sets 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole apart from similar compounds is its specific combination of functional groups, which provides a unique balance of solubility, electronic properties, and reactivity. This makes it particularly suitable for use in high-performance organic electronic devices .
特性
分子式 |
C36H56N2O2S3Sn2 |
|---|---|
分子量 |
882.5 g/mol |
IUPAC名 |
[5-[5,6-dioctoxy-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C30H38N2O2S3.6CH3.2Sn/c1-3-5-7-9-11-13-19-33-29-25(23-17-15-21-35-23)27-28(32-37-31-27)26(24-18-16-22-36-24)30(29)34-20-14-12-10-8-6-4-2;;;;;;;;/h15-18H,3-14,19-20H2,1-2H3;6*1H3;; |
InChIキー |
WUAQRAVFCPUGNC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C4=CC=C(S4)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
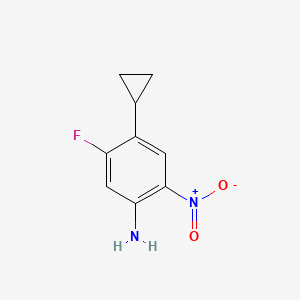

![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
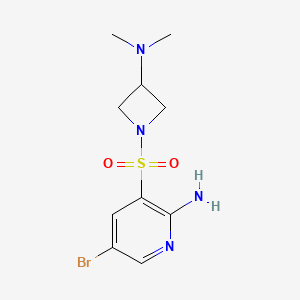
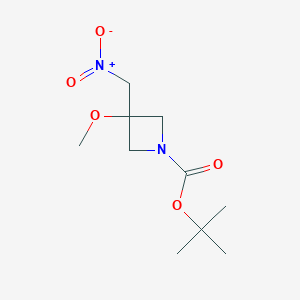
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)
